molecular formula C11H15Br B13178769 1-(3-Bromo-2-methylpropyl)-2-methylbenzene CAS No. 52086-53-0

1-(3-Bromo-2-methylpropyl)-2-methylbenzene

Cat. No.: B13178769
CAS No.: 52086-53-0
M. Wt: 227.14 g/mol
InChI Key: UGTJFGXFFBHNBK-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylpropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromine atom is attached to a propyl chain, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)-2-methylbenzene depends on its chemical reactivity. The bromine atom makes the compound a good candidate for nucleophilic substitution reactions, where it can act as an electrophile. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1-Bromo-2-methylpropane: Similar structure but lacks the benzene ring.

    2-Bromo-4-methylpentane: Different substitution pattern on the carbon chain.

    1-(2-Bromoethyl)-2-methylbenzene: Similar benzene derivative with a different bromine substitution.

Uniqueness: 1-(3-Bromo-2-methylpropyl)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions that are not possible with other similar compounds, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

52086-53-0

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)-2-methylbenzene

InChI

InChI=1S/C11H15Br/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3

InChI Key

UGTJFGXFFBHNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C)CBr

Origin of Product

United States

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